![molecular formula C21H20FN3O2S B2497696 N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide CAS No. 1007475-91-3](/img/structure/B2497696.png)
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, pyrazolines were synthesized according to published procedures involving a mixture of a suitable chalcone and p-hydrazinobenzenesulfonamide hydrochloride in a 1:1.1 mol ratio in ethanol, in the presence of glacial acetic acid . Another approach involved the aldol condensation of 3-acetyl-1-(4-fluorophenyl)-5-phenyl-1H-pyrazole-4-carbonitrile with benzaldehyde .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide, also known as N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. The presence of the thieno[3,4-c]pyrazole moiety is particularly significant, as similar structures have been associated with cytotoxic activity against various cancer types . Researchers are exploring its mechanisms of action, including apoptosis induction and cell cycle arrest.
Antibacterial Properties
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide has demonstrated antibacterial activity against a range of bacterial strains. Its efficacy is being tested against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents . The compound’s unique structure may disrupt bacterial cell wall synthesis or protein function.
Antifungal Applications
In addition to its antibacterial properties, this compound has shown promise as an antifungal agent. It is being investigated for its ability to inhibit the growth of pathogenic fungi, which could lead to new treatments for fungal infections . The fluorophenyl group is believed to enhance its antifungal activity by increasing membrane permeability.
Anti-inflammatory Effects
Research has indicated that this compound may possess anti-inflammatory properties. It is being studied for its potential to reduce inflammation by inhibiting key enzymes and cytokines involved in the inflammatory response. This makes it a potential candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Antioxidant Activity
The compound’s antioxidant properties are being explored for their ability to neutralize free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and has implications for treating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases . The presence of the thieno[3,4-c]pyrazole structure is thought to contribute to its antioxidant capacity.
Neuroprotective Potential
Given its antioxidant and anti-inflammatory properties, this compound is also being investigated for its neuroprotective effects. It may help protect neurons from damage caused by oxidative stress and inflammation, which are common features of neurodegenerative diseases like Alzheimer’s and Parkinson’s . Researchers are examining its ability to cross the blood-brain barrier and its effects on neuronal survival and function.
Antidiabetic Applications
Preliminary studies suggest that this compound may have antidiabetic properties. It is being evaluated for its ability to improve insulin sensitivity and regulate blood glucose levels . The compound’s structure may interact with key enzymes involved in glucose metabolism, offering a new avenue for diabetes treatment.
Antiviral Research
Finally, N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide is being explored for its antiviral potential. Researchers are investigating its efficacy against various viruses, including those responsible for respiratory and gastrointestinal infections . Its unique chemical structure may inhibit viral replication or entry into host cells.
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c22-16-9-11-17(12-10-16)25-21(18-13-28(27)14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTXYGHPXPYQOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

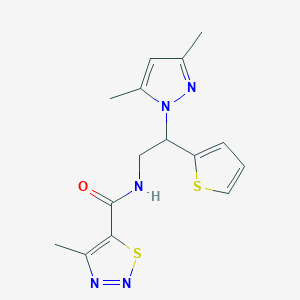
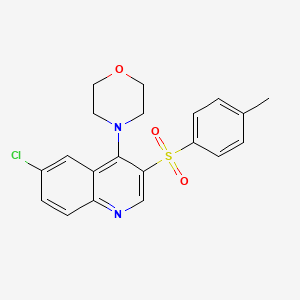
![Methyl 4-[(2-cyanobenzyl)oxy]benzoate](/img/structure/B2497619.png)
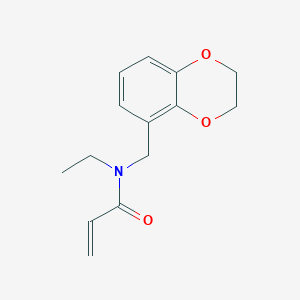
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2497621.png)


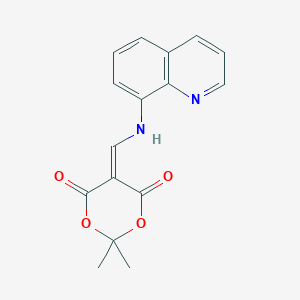
![3,4-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2497626.png)
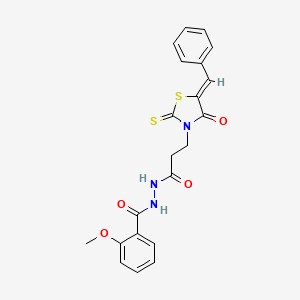
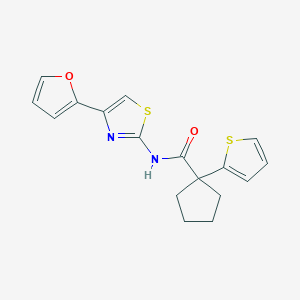
![8-(2-chlorophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2497630.png)

![1-ethyl-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497636.png)